BenchChemオンラインストアへようこそ!

1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid

Medicinal Chemistry Fragment-Based Screening Scaffold Diversity

1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid (CAS 1352542-62-1) is a low-molecular-weight (167.16 g/mol) heterocyclic building block combining a 5-methylisoxazole ring with a cyclopropanecarboxylic acid moiety. This unique scaffold provides a rigid, non-planar carboxylic acid handle for medicinal chemistry and fragment-based drug discovery, distinct from the more common planar heterocyclic acids.

Molecular Formula C8H9NO3
Molecular Weight 167.16
CAS No. 1352542-62-1
Cat. No. B1651866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid
CAS1352542-62-1
Molecular FormulaC8H9NO3
Molecular Weight167.16
Structural Identifiers
SMILESCC1=CC(=NO1)C2(CC2)C(=O)O
InChIInChI=1S/C8H9NO3/c1-5-4-6(9-12-5)8(2-3-8)7(10)11/h4H,2-3H2,1H3,(H,10,11)
InChIKeyRSSJWKPBMKKRCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Synthetic Overview of 1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid (CAS 1352542-62-1)


1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid (CAS 1352542-62-1) is a low-molecular-weight (167.16 g/mol) heterocyclic building block combining a 5-methylisoxazole ring with a cyclopropanecarboxylic acid moiety . This unique scaffold provides a rigid, non-planar carboxylic acid handle for medicinal chemistry and fragment-based drug discovery, distinct from the more common planar heterocyclic acids. The compound has been specifically cited as a synthetic intermediate in the preparation of diacylglycerol acyltransferase 2 (DGAT2) inhibitors, highlighting its role in constructing biologically relevant molecules [1].

Why Generic Isoxazole or Cyclopropane Acids Cannot Replace 1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid


Simple substitution with common alternatives such as 5-methylisoxazole-3-carboxylic acid or unsubstituted cyclopropanecarboxylic acid is not chemically equivalent. The target compound uniquely integrates a 3-substituted isoxazole with a geminally disubstituted cyclopropane ring, creating a constrained geometry that the individual fragments cannot mimic. This specific topology is critical for applications requiring a defined spatial orientation of the acid handle relative to the heterocycle. For instance, synthetic schemes for DGAT2 inhibitors rely on this precise scaffold to introduce conformational restriction into the final drug candidates, a property that simpler, planar analogs inherently lack [1]. Substituting with a mixture of loose fragments would fail to replicate the requisite pre-organized binding or synthetic topology.

Quantitative Differentiators of 1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid Against Closest Analogs


Conformational Rigidity: sp3 Character and Non-Planarity vs. 5-Methylisoxazole-3-carboxylic acid

The target compound possesses a fraction of sp3-hybridized carbons (Fsp3) of 0.50, compared to 0.40 for the planar or near-planar analog 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4) . This quantitative difference in Fsp3 arises from the cyclopropane moiety and directly correlates with greater three-dimensional complexity and improved prospects for achieving new intellectual property in drug discovery [1]. The cyclopropane group also removes the planarity of the acid, differentiating it from a simple aryl or heteroaryl acetic acid.

Medicinal Chemistry Fragment-Based Screening Scaffold Diversity

Distinct Lipophilicity Profile Compared to Standard Amino Acid Analogs

The predicted partition coefficient (cLogP) for 1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid is approximately 1.38, as computed by standard cheminformatics tools . This differentiates it from the commonly used cyclopropane amino acid, 1-aminocyclopropanecarboxylic acid (ACPC), which has a drastically lower cLogP of -2.8 . The target compound's substantially higher lipophilicity, attributed to the methylisoxazole ring, makes it more suitable for targeting hydrophobic pockets without the ionic penalty associated with an amino group.

Drug Design Physicochemical Property ADME Prediction

Proven Synthetic Utility as a Key Intermediate in Patent-Protected DGAT2 Inhibitor Series

A well-defined synthetic route within US patent US9296745B2 explicitly uses 1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid as an intermediate for constructing DGAT2 inhibitors [1]. While the patent does not provide bioassay data for the intermediate itself, its use in a granted composition-of-matter patent provides a strong third-party validation of its unique synthetic utility. Generic cyclopropane acids like 1-(phenyl)cyclopropanecarboxylic acid would introduce a different SAR profile and are not viable substitutes for this specific patented synthetic pathway.

Synthetic Chemistry Patent Analysis Metabolic Disease

Recommended Application Scenarios for 1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid Based on Quantitative Evidence


Design of Fragment Libraries with Enhanced 3D Character

Based on its elevated Fsp3 of 0.50 compared to flat heterocyclic acids , this compound is ideal for enriching fragment screening libraries with non-planar, cyclopropane-containing scaffolds. Its sp3-rich nature can help fragment-based projects escape 'flatland,' a key goal in modern lead discovery .

Optimization of DGAT2 Inhibitor Scaffolds for Metabolic Disease

As validated by US patent US9296745B2 [1], this compound serves as a direct synthetic intermediate for a novel series of DGAT2 inhibitors. Research groups targeting triglyceride synthesis disorders can confidently procure this compound to replicate or modify the patented chemistry.

Synthesis of Conformationally Restricted Peptidomimetics with Proprietary Features

The combination of a cyclopropane constraint and a predicted cLogP of ~1.38 differentiates it from highly polar amino acid analogs like ACPC . Researchers designing cell-permeable peptidomimetics can leverage this scaffold to create patented, conformationally pre-organized dipeptide surrogates with more favorable membrane permeability than traditional amino acids.

Quote Request

Request a Quote for 1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.